molecular formula C6H8BBrO2S B8228165 (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid CAS No. 172872-73-0

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid

Cat. No.: B8228165
CAS No.: 172872-73-0
M. Wt: 234.91 g/mol
InChI Key: IFURVKXPSNUGPP-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is a heteroaromatic boronic acid derivative characterized by a thiophene ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . This compound’s unique structure positions it as a candidate for drug development, particularly in oncology and enzymology, given the established role of boronic acids in proteasome inhibition and enzyme targeting .

Properties

IUPAC Name

(4-bromo-3,5-dimethylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BBrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFURVKXPSNUGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(S1)C)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BBrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571987
Record name (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172872-73-0
Record name (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages the coordination of a lithiating agent to a directing group on the thiophene ring, enabling regioselective deprotonation. For (4-bromo-3,5-dimethylthiophen-2-yl)boronic acid, the bromine and methyl groups act as deactivating and steric modifiers, respectively. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C selectively deprotonates the C2 position of 4-bromo-3,5-dimethylthiophene, generating a lithium intermediate. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronate ester, which is hydrolyzed to the boronic acid using dilute hydrochloric acid (HCl).

Reaction Optimization

  • Solvent Effects : THF’s polarity and low temperature (−78°C) suppress side reactions like homocoupling.

  • Stoichiometry : A 1:1 molar ratio of LDA to substrate ensures complete deprotonation, while excess B(OMe)₃ (3 equiv) drives boronation.

  • Yield : Typical yields range from 60–75%, limited by competing protodeboronation during hydrolysis.

Miyaura Borylation Using Palladium Catalysts

General Reaction Framework

The Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts to convert aryl halides into boronic esters. For 4-bromo-3,5-dimethylthiophene, this method avoids harsh lithiation conditions and enhances functional group compatibility.

Catalytic System

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

  • Ligand : XPhos enhances electron-rich palladium centers, accelerating oxidative addition.

  • Base : Potassium acetate (KOAc) neutralizes HBr byproducts.

Reaction Conditions :

Mechanistic Insights

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond, forming a PdII–aryl complex.

  • Transmetalation : B₂Pin₂ transfers a boryl group to PdII.

  • Reductive Elimination : Pd releases the arylboronate ester, regenerating Pd⁰.

Steric Considerations

The 3,5-dimethyl groups hinder transmetalation, necessitating elevated temperatures (80°C vs. 60°C for unsubstituted thiophenes).

Direct Borylation with Bis-Boronic Acid (BBA)

Protocol Development

Bis-boronic acid (BBA) enables direct synthesis of boronic acids without ester intermediates. This one-pot method uses ethanol as a green solvent and XPhos-Pd-G3 as a preformed catalyst.

Representative Procedure :

Advantages Over Miyaura Borylation

  • No Hydrolysis Step : BBA directly affords boronic acids, simplifying purification.

  • Lower Catalyst Loading : 0.1–0.5 mol% Pd suffices for gram-scale reactions.

Comparative Analysis of Methods

MethodCatalystBoron SourceTemp (°C)Yield (%)Key Limitations
Lithiation-BorylationLDAB(OMe)₃−7860–75Sensitivity to moisture
Miyaura BorylationPd(dppf)Cl₂/XPhosB₂Pin₂8070–85Requires ester hydrolysis
Direct BorylationXPhos-Pd-G3BBA7080–90High BBA stoichiometry

Challenges and Mitigation Strategies

Steric Hindrance

The 3,5-dimethyl groups impede catalyst access to the C4 position. Solutions include:

  • Bulky Ligands : BrettPhos increases Pd’s steric tolerance.

  • Extended Reaction Times : 24 h vs. 12 h for less hindered substrates.

Protodeboronation

The boronic acid’s C–B bond is prone to hydrolysis under acidic conditions. Stabilization methods:

  • In Situ Generation : Use boronic esters until the final step.

  • Buffered Workup : Neutral pH during hydrolysis .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .

Scientific Research Applications

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Thiophene vs. Phenyl Analogs

  • (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS 154566-69-5) : Differs in methyl substitution (5-methyl vs. 3,5-dimethyl) on the thiophene ring, altering steric bulk and electronic distribution. The additional methyl group in the target compound may enhance lipophilicity and steric hindrance during cross-coupling reactions .
  • 4-Bromo-3,5-dimethylphenylboronic acid : Replaces the thiophene ring with a benzene ring. The phenyl analog lacks the sulfur atom’s electron-rich nature, which reduces polarizability and may decrease binding to sulfur-dependent enzymes .
  • Phenanthren-9-yl boronic acid : Features a polycyclic aromatic system, enabling stronger π-π stacking interactions but lower solubility compared to the target compound’s thiophene core .

Substituent Positioning

  • (3-Bromo-2,5-dimethylphenyl)boronic acid (CAS 1259318-83-6) : Demonstrates how bromine and methyl group positioning on a phenyl ring affects reactivity. The meta-substituted bromine in this compound may reduce steric clash compared to para-substituted analogs .

Physicochemical Properties

pKa and Acidity

  • The target compound’s pKa is influenced by the electron-donating methyl groups and electron-withdrawing bromine. Thiophene-based boronic acids generally exhibit lower pKa values (~8–9) compared to phenyl analogs (e.g., 4-MCPBA, pKa ~9.5) due to sulfur’s electron-donating resonance effects .
  • Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids): Exhibit pKa values similar to the target compound despite differing substituent σ values, highlighting the role of through-space electronic effects over through-bond interactions .

Binding Affinity

  • The thiophene ring’s polarizability enhances diol-binding affinity in aqueous media compared to phenyl boronic acids, making it suitable for saccharide-sensing applications .
  • 3-AcPBA and 4-MCPBA : These glucose-binding boronic acids have lower association constants (Ka ~10–100 M⁻¹) than thiophene derivatives, which may achieve Ka > 200 M⁻¹ due to optimized steric complementarity .

Antiproliferative Effects

  • Phenanthren-9-yl boronic acid : Exhibits cytotoxicity at sub-micromolar concentrations (IC₅₀ ~0.5 µM) in triple-negative breast cancer cells, outperforming simpler thiophene derivatives likely due to enhanced intercalation .
  • 6-Hydroxynaphthalen-2-yl boronic acid : Demonstrates moderate activity (IC₅₀ ~1.2 µM), suggesting that hydroxyl groups may improve solubility but reduce membrane permeability compared to methylated thiophenes .

Enzyme Inhibition

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A (1.5 µM). The target compound’s bromine and methyl groups may confer similar potency with improved selectivity .
  • Bortezomib : A clinically approved boronic acid proteasome inhibitor. The target compound’s thiophene core may offer alternative binding modes to avoid resistance mechanisms associated with phenyl-based inhibitors .

Data Table: Key Properties of Selected Boronic Acids

Compound Name Structure Type pKa Biological Activity (IC₅₀) Key Applications References
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid Thiophene ~8.5 Under investigation Drug synthesis, enzymology
Phenanthren-9-yl boronic acid Polycyclic aromatic ~9.0 0.5 µM (4T1 cells) Anticancer therapy
4-Bromo-3,5-dimethylphenylboronic acid Phenyl ~9.2 N/A Suzuki coupling
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl ~8.8 1.0 µM (HDAC inhibition) Antifungal agents
Bortezomib Peptidic boronate ~7.5 0.02 µM (proteasome) Multiple myeloma treatment

Biological Activity

(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound has garnered attention for its applications in drug development, particularly as a tool for targeting various biological pathways.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The molecular formula is C6H8BBrO2SC_6H_8BBrO_2S, and it features a brominated thiophene ring that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₆H₈BBrO₂S
Molecular Weight215.01 g/mol
CAS Number172872-73-0
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through its boronic acid moiety. It can inhibit enzymatic activities by forming stable complexes with hydroxyl groups present in target proteins. This mechanism is particularly relevant in the context of enzyme inhibitors and drug design.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells, with an IC50 value indicating significant potency. The compound's ability to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes:

EnzymeIC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antityrosinase11.52 ± 0.46

These results indicate that the compound possesses moderate to high inhibitory activity against key enzymes involved in various physiological processes, suggesting potential therapeutic applications .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It demonstrated significant scavenging activity against free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Synthesis and Characterization : A study documented the synthesis of this compound and characterized its chemical properties using spectroscopic methods . The research emphasized the compound's stability and reactivity profile, which are crucial for its application in organic synthesis.
  • In Vivo Studies : In vivo assessments have shown that formulations containing this boronic acid derivative exhibit favorable pharmacokinetic properties and low toxicity profiles, making them suitable candidates for further development as therapeutic agents .
  • Biological Assays : Comprehensive biological assays have confirmed the compound's efficacy against various cancer cell lines, alongside its enzyme inhibition capabilities . These findings underscore the importance of this compound in the context of drug discovery.

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid?

  • Methodological Answer : Optimal conditions involve:
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% loading.
  • Base : K₂CO₃ or Na₂CO₃ in polar aprotic solvents (e.g., THF, DMF) at 80–100°C .
  • Substrate Ratio : Maintain a 1:1 molar ratio between the boronic acid and aryl halide.
  • Monitoring : Track reaction progress via TLC or HPLC (retention time ~0.66–1.64 minutes under SQD-FA05 conditions) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
Technique Conditions/Parameters Key Insights
¹H/¹³C NMR CDCl₃ or DMSO-d₆; δ 6.8–7.5 ppm (aromatic protons)Confirm substitution pattern and boron integration .
HPLC SQD-FA05 column; retention time ~0.66–1.64 minutesPurity assessment; detect byproducts .
MALDI-MS DHB matrix; on-plate esterificationAvoids boroxine interference; detects [M+H]+ ions .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., unexpected peaks in NMR or MS)?

  • Methodological Answer :
  • Boroxine Formation : Free boronic acids dehydrate to form trimers, complicating MS analysis. Use derivatization (e.g., pinacol esterification) to stabilize the compound .
  • pH Effects : Adjust reaction pH to ~7–9 to minimize boronic acid self-condensation .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies .

Q. What strategies mitigate boroxine interference in mass spectrometry analysis?

  • Methodological Answer :
  • In-Situ Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent to form stable boronic esters during MALDI-MS .
  • Pre-Column Esterification : React with diols (e.g., pinacol) prior to LCMS to prevent cyclization .

Q. What is the kinetic profile of this compound’s interaction with diols (e.g., sugars)?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Measure kon values (e.g., D-fructose > D-tagatose > D-mannose > D-glucose) .
  • Fluorescence Quenching : Monitor real-time binding at physiological pH (7.4) using boronic acid-diol complexes .

Q. How can this boronic acid be integrated into enzyme inhibitor design?

  • Methodological Answer :
  • Bioisostere Strategy : Replace carboxyl groups in substrate analogs with boronic acid to enhance binding affinity (e.g., proteasome inhibitors) .
  • Rational Design : Use X-ray crystallography of target enzymes (e.g., HIV-1 protease) to optimize steric and electronic complementarity .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

Q. How is this boronic acid utilized in adsorption materials for small-molecule capture?

  • Methodological Answer :
  • Resin Functionalization : Immobilize on polystyrene resins via chloromethyl groups (boronic acid loading: ~0.7–1.2 mmol/g) .
  • Selectivity Tuning : Adjust pH to exploit boronic acid-diol binding reversibility for targeted adsorption of 1,3-propanediol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid

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